Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13829187
InChI: InChI=1S/C10H17NO3/c1-7-5-6-11(8(7)12)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3
SMILES: CC1CCN(C1=O)C(=O)OC(C)(C)C
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol

Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13829187

Molecular Formula: C10H17NO3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate -

Specification

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
IUPAC Name tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H17NO3/c1-7-5-6-11(8(7)12)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3
Standard InChI Key ZTDAZCKXLUPJBL-UHFFFAOYSA-N
SMILES CC1CCN(C1=O)C(=O)OC(C)(C)C
Canonical SMILES CC1CCN(C1=O)C(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

Chemical Identity and IUPAC Nomenclature

Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate (IUPAC name: tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate) belongs to the pyrrolidine class of heterocyclic compounds. Its structure comprises a five-membered pyrrolidine ring substituted with a methyl group at position 3, a ketone at position 2, and a Boc-protecting group at the nitrogen atom. The Boc group enhances stability during synthetic manipulations, while the ketone enables further functionalization via nucleophilic addition or reduction.

Table 1: Molecular Properties

PropertyValue
Molecular formulaC<sub>10</sub>H<sub>17</sub>NO<sub>3</sub>
Molecular weight199.25 g/mol
CAS registryProprietary (VCID: VC13829187)
Key functional groupsBoc-protected amine, ketone, methyl

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate typically involves multi-step sequences starting from pyrrolidine precursors. A common route includes:

  • Ring Functionalization: Introduction of the methyl and ketone groups via alkylation and oxidation.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) under basic conditions to install the Boc group.

Reactions are conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) with catalysts such as 4-dimethylaminopyridine (DMAP). Yields depend on temperature control and the purity of intermediates, with optimized protocols achieving >75% efficiency.

Table 2: Representative Synthetic Conditions

StepReagentsConditionsYield
1Methyl iodide, LDATHF, −78°C, 2 h68%
2Boc<sub>2</sub>O, DMAPDCM, rt, 12 h82%

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Stability studies indicate decomposition above 150°C, necessitating storage at −20°C under inert atmospheres.

HazardPrecautionary Measure
Skin/eye irritationWear nitrile gloves, goggles
Inhalation riskUse fume hoods
Storage−20°C under argon

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